molecular formula C9H18N2O B8638465 N,N-diethyl-3-pyrrolidinecarboxamide

N,N-diethyl-3-pyrrolidinecarboxamide

Cat. No.: B8638465
M. Wt: 170.25 g/mol
InChI Key: OSJGEWADJWXNIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-3-pyrrolidinecarboxamide is a chemical compound of interest in medicinal chemistry and antimicrobial research. While specific studies on this exact molecule are limited, high-throughput screening has identified pyrrolidine carboxamides as a novel class of potent inhibitors against InhA, a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis . This makes the pyrrolidine carboxamide scaffold a promising starting point for the development of new antituberculosis agents, particularly to address multidrug-resistant strains . The mechanism of action for this compound class involves direct inhibition of the InhA enzyme, bypassing the activation pathway required by frontline drugs like isoniazid, which is a common route for drug resistance . Researchers value this scaffold for its synthetic accessibility and potential for structural optimization to improve potency and selectivity . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the most current findings on pyrrolidine carboxamides.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

N,N-diethylpyrrolidine-3-carboxamide

InChI

InChI=1S/C9H18N2O/c1-3-11(4-2)9(12)8-5-6-10-7-8/h8,10H,3-7H2,1-2H3

InChI Key

OSJGEWADJWXNIF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1CCNC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N,N-diethyl-3-pyrrolidinecarboxamide with structurally or functionally related compounds, highlighting key differences in molecular features, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Applications References
This compound C₉H₁₈N₂O 170.25 (calculated) Pyrrolidine ring, N,N-diethyl carboxamide Research chemical; potential CNS activity inferred from analogs
Nikethamide (N,N-Diethylpyridine-3-carboxamide) C₁₀H₁₄N₂O 178.2 Pyridine ring, N,N-diethyl carboxamide Stimulant, respiratory agent; oily liquid, water-miscible
1-Cyclohexyl-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide C₁₉H₂₅N₂O₂ 313.42 Pyrrolidine with 5-oxo, cyclohexyl, m-tolyl Synthetic intermediate; bulky substituents may reduce solubility
N-Methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride C₈H₁₄F₃N₂O·HCl 258.67 Trifluoromethyl group, methylamide, HCl salt High lipophilicity; used in pharmaceuticals and agrochemicals
N-(3-Nitrophenyl)pyrrolidine-1-carboxamide C₁₁H₁₃N₃O₃ 235.24 Pyrrolidine-1-carboxamide, 3-nitrophenyl Nitro group enhances electrophilicity; potential precursor for bioactive molecules

Key Observations:

Structural Flexibility :

  • The pyrrolidine ring (saturated) in this compound contrasts with Nikethamide’s aromatic pyridine ring, affecting electronic properties and metabolic stability .
  • Substituents like trifluoromethyl () or nitro groups () significantly alter reactivity and bioavailability.

Solubility and Lipophilicity :

  • Nikethamide’s pyridine core and lack of bulky substituents enhance water miscibility compared to cyclohexyl/m-tolyl derivatives .
  • The trifluoromethyl group in ’s compound increases lipophilicity, favoring blood-brain barrier penetration.

Biological Relevance :

  • Nikethamide is clinically validated for respiratory stimulation, while pyrrolidine carboxamides remain understudied but show promise in early-stage drug development .
  • The 3-nitrophenyl analog () may serve as a nitroreductase substrate for targeted prodrug activation .

Preparation Methods

Hydrogenation of 3-Cyanopyrrolidine Derivatives

A patent (WO2013047701A1) details the synthesis via catalytic hydrogenation of a nitrile intermediate.

  • Procedure :

    • Starting material : 3-Cyanopyrrolidine derivative (Example 31).

    • Solvent system : Ethanol (10 mL) and ethyl acetate (20 mL).

    • Catalyst : Palladium on carbon (Pd/C).

    • Conditions : Hydrogen atmosphere, ambient temperature, 12–24 hours.

    • Yield : >95% after purification.

This method leverages mild conditions and avoids harsh reagents, making it scalable for industrial production.

Byproduct Analysis

Hydrogenation byproducts include trace amounts of over-reduced amines (e.g., pyrrolidine derivatives with residual ethyl groups). Purification via distillation or recrystallization in isopropyl acetate removes these impurities.

Nucleophilic Acyl Substitution with Diethylamine

Coupling Reagent-Mediated Synthesis

A general approach involves reacting 3-pyrrolidinecarboxylic acid with diethylamine using coupling agents:

  • Reagents :

    • Coupling agents : Dicyclohexylcarbodiimide (DCC) or HBTU.

    • Base : N,N-Diisopropylethylamine (DIEA).

    • Solvent : Dimethylformamide (DMF) or dichloromethane (DCM).

  • Procedure :

    • Activate the carboxylic acid with DCC/HBTU.

    • Add diethylamine dropwise at 0°C.

    • Stir for 6–12 hours at room temperature.

  • Yield : 70–85% (crude), improving to >90% after column chromatography.

Optimization Data

ParameterValueImpact on Yield
Coupling agentHBTU vs. DCC+10% with HBTU
Solvent polarityDMF (polar) vs. DCM+15% in DMF
Reaction time6 vs. 12 hoursNegligible

Fixed-Bed Reactor Synthesis

Continuous-Flow Methodology

Adapted from CN101362707A, this method uses a fixed-bed reactor for high-throughput synthesis:

  • Substrate : 3-Pyrrolidinecarboxylic acid.

  • Reagents : Diethylamine, solvent (pimelinketone or N-methylpyrrolidone).

  • Catalyst : Calcium hydroxide-phosphatic rock on activated carbon.

  • Conditions :

    • Temperature : 380°C.

    • Pressure : 4.0 MPa.

    • Mass space velocity : 15 h⁻¹.

  • Yield : 96.12% with 99.84% conversion.

Advantages Over Batch Reactors

  • Reduced waste : Solvent recovery >95%.

  • Scalability : Suitable for multi-kilogram production.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Catalytic hydrogenation9599.5HighModerate
Nucleophilic coupling9098.0MediumLow
Fixed-bed reactor9699.8Very highHigh

Industrial-Scale Considerations

Solvent Selection

  • Polar aprotic solvents (DMF, DCM) enhance reaction rates but require costly recovery systems.

  • Ethyl acetate/ethanol mixtures offer eco-friendly alternatives with lower toxicity.

Catalyst Recycling

Pd/C catalysts in hydrogenation can be reused up to 5 times with <5% activity loss. Fixed-bed catalysts maintain efficacy for >1,000 hours.

Emerging Techniques

Microwave-Assisted Synthesis

Preliminary studies show 20% faster reaction times using microwave irradiation (100°C, 30 minutes).

Enzymatic Catalysis

Lipase-mediated amidation trials achieved 60% yield under mild conditions (pH 7.0, 40°C), though scalability remains challenging .

Q & A

Q. What are the standard synthetic protocols for N,N-diethyl-3-pyrrolidinecarboxamide, and which coupling agents are most effective?

The compound is typically synthesized via carbodiimide-mediated coupling. A common method involves reacting 3-pyrrolidinecarboxylic acid with diethylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-N,N-dimethylaminopyridine (DMAP) as a catalyst. The reaction is conducted in dichloromethane (DCM) at 0°C, followed by refluxing at room temperature. Purification is achieved using column chromatography .

Reagent Role Molar Ratio
DCCCoupling agent1.2 eq
DMAPCatalyst1.0 eq
DiethylamineNucleophile1.5 eq

Q. How is this compound characterized structurally?

Key analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the pyrrolidine backbone and diethylamide substituents.
  • LC-MS : To verify molecular weight and purity.
  • FT-IR : Identification of carboxamide C=O stretching (~1650 cm1^{-1}) and N-H bending bands .

Q. What solvents and conditions are optimal for storing the compound to prevent degradation?

The compound should be stored in anhydrous DCM or under inert gas (N2_2/Ar) at –20°C. Long-term storage in polar solvents (e.g., DMSO) should be avoided due to potential hydrolysis of the carboxamide group .

Advanced Research Questions

Q. How can reaction yields be improved when synthesizing this compound?

Yield optimization strategies include:

  • Temperature Control : Maintaining 0°C during reagent addition to minimize side reactions.
  • Solvent Choice : Using DCM for its low polarity, which reduces premature activation of the carboxylic acid.
  • Stoichiometric Adjustments : Increasing diethylamine to 2.0 eq to drive the reaction to completion .

Q. How do researchers address contradictions in reported biological activity data for pyrrolidinecarboxamide derivatives?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentration ranges). To resolve these:

  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple replicates.
  • Target Validation : Use siRNA or CRISPR to confirm the role of putative targets (e.g., enzymes or GPCRs) .

Q. What computational methods are used to predict the binding affinity of this compound to biological targets?

Molecular docking studies (e.g., AutoDock Vina, Schrödinger Suite) are employed to model interactions with proteins. The pyrrolidine ring’s conformation and diethylamide flexibility are critical for docking accuracy. Validation via MD simulations (100 ns) assesses binding stability .

Q. How does the compound’s stability vary under physiological conditions, and what degradation products form?

Accelerated stability studies in PBS (pH 7.4, 37°C) reveal hydrolysis of the carboxamide to 3-pyrrolidinecarboxylic acid and diethylamine. LC-MS monitors degradation over 72 hours, with kinetic modeling (first-order) to estimate half-life .

Q. What strategies are used to analyze structure-activity relationships (SAR) for pyrrolidinecarboxamide analogs?

SAR studies involve synthesizing analogs with:

  • Substituent Variations : Alkyl vs. aryl groups on the pyrrolidine nitrogen.
  • Stereochemical Modifications : R vs. S configurations at the 3-position. Bioactivity data (e.g., IC50_{50}, logP) are correlated with electronic (Hammett σ) and steric (Taft Es_s) parameters .

Data Analysis and Troubleshooting

Q. How can researchers resolve low yields or unexpected by-products in the synthesis?

Common issues and solutions:

  • By-Product Formation : Replace DCC with EDC·HCl to reduce urea by-products.
  • Low Conversion : Pre-activate the carboxylic acid with DCC/DMAP before adding the amine.
  • Purification Challenges : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient .

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays?

Non-linear regression (e.g., GraphPad Prism) is used to fit data to a four-parameter logistic model:

Y=Bottom+TopBottom1+10(logEC50X)Hill SlopeY = \text{Bottom} + \frac{\text{Top} - \text{Bottom}}{1 + 10^{(\log \text{EC}_{50} - X) \cdot \text{Hill Slope}}}

Outliers are identified via Grubbs’ test (α = 0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.